![molecular formula C19H36N2O B5986186 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol
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Overview
Description
2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol, also known as PNU-69176E, is a novel compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn leads to increased neurotransmission. This mechanism of action is similar to that of other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. In addition, 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol is its potent and selective inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This makes it a promising candidate for the treatment of a range of neurological disorders. However, there are also some limitations associated with the use of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol in lab experiments. For example, the compound may exhibit toxicity at high concentrations, and its effects may be influenced by factors such as age, sex, and genetic background.
Future Directions
There are several future directions for research on 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective inhibitors of the reuptake of serotonin, norepinephrine, and dopamine. Another area of interest is the investigation of the neuroprotective effects of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol, and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Overall, 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol is a promising compound with a range of interesting pharmacological properties, and further research is needed to fully understand its potential applications in the field of neuroscience.
Synthesis Methods
The synthesis of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclopentyl-4-(3-cyclopentylpropyl)piperazine with ethylene oxide in the presence of a basic catalyst. The resulting product is then reduced using sodium borohydride to yield 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to yield high purity and high yields of 2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit a range of interesting pharmacological properties, including potent and selective inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This makes it a promising candidate for the treatment of a range of neurological disorders, including depression, anxiety, and schizophrenia.
properties
IUPAC Name |
2-[1-cyclopentyl-4-(3-cyclopentylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O/c22-15-11-19-16-20(12-5-8-17-6-1-2-7-17)13-14-21(19)18-9-3-4-10-18/h17-19,22H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLOSTDKSPAXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCN2CCN(C(C2)CCO)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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